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Compound of Interest

Compound Name: 4-Methoxy-2(5H)-furanone

Cat. No.: B1582017 Get Quote

An In-depth Technical Guide to the Chemical Structure and Isomers of 4-Methoxy-2(5H)-
furanone

Introduction: The Furanone Core in Modern
Chemistry
Furanones represent a significant class of heterocyclic organic compounds, characterized by a

five-membered ring containing an oxygen atom and a ketone group.[1] The butenolide scaffold,

of which 2(5H)-furanone is a parent structure, is prevalent in a vast array of natural products

and serves as a versatile building block in synthetic organic chemistry.[1] These compounds

are of particular interest to researchers in drug development and flavor chemistry due to their

diverse biological activities and distinct sensory properties. This guide focuses specifically on 4-
Methoxy-2(5H)-furanone (CAS No. 69556-70-3), a key derivative whose unique structural

features—a lactone, an enol ether, and a chiral center at C5—confer specific reactivity and

stereochemical properties.[2][3] Understanding its structure, isomers, and tautomeric

relationships is fundamental for its effective application in research and development.

Core Chemical Structure and Physicochemical
Properties
4-Methoxy-2(5H)-furanone is a five-membered lactone (a cyclic ester) with a methoxy group

attached to a double bond, forming an enol ether system. This arrangement results in a planar
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ring with sp² hybridized carbons, creating a system with partial aromaticity that influences its

reactivity.[3] The molecule's formal IUPAC name is 4-methoxy-2,5-dihydrofuran-2-one.[4]

Molecular Structure
The core structure consists of a furan ring with a carbonyl group at the C2 position and a

double bond between C3 and C4. The methoxy group (-OCH₃) at C4 is an electron-donating

group, which significantly influences the electronic distribution across the molecule, impacting

its reactivity in electrophilic and nucleophilic reactions.[3]

Caption: Chemical structure of 4-Methoxy-2(5H)-furanone.

Physicochemical Data
A summary of the key physicochemical properties of 4-Methoxy-2(5H)-furanone is essential

for its handling, storage, and application in experimental settings.

Property Value Source(s)

CAS Number 69556-70-3 [2][3]

Molecular Formula C₅H₆O₃ [2]

Molecular Weight 114.10 g/mol [3]

Appearance
Slightly yellow or light yellow

crystalline mass
[2][4]

Melting Point 62-65 °C [2][4][5]

Boiling Point 105 °C at 0.5 mm Hg [2][5]

SMILES COC1=CC(=O)OC1 [3][6]

InChI Key
VOYDEHILKLSVNN-

UHFFFAOYSA-N
[3][4]

Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. The

expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and
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Mass Spectrometry (MS) provide a unique fingerprint for the molecule.[7][8][9]

Technique Expected Observations Rationale

¹H NMR

Singlet (~3.7-3.9 ppm, 3H);

Singlet (~5.1-5.3 ppm, 1H);

Singlet (~4.8-5.0 ppm, 2H)

The three protons of the

methoxy group (-OCH₃) are

equivalent and appear as a

singlet. The vinylic proton at

C3 is a singlet due to no

adjacent protons. The two

protons at the C5 position (a

CH₂) are also expected to

appear as a singlet.

¹³C NMR

Carbonyl carbon (C=O) at

~170-175 ppm; Vinylic carbons

(C3, C4) at ~90-160 ppm;

Methylene carbon (C5) at ~70-

75 ppm; Methoxy carbon (-

OCH₃) at ~55-60 ppm.

The chemical shifts are

characteristic for a lactone

carbonyl, an electron-rich

double bond (enol ether), a

CH₂ group adjacent to an

oxygen atom, and a methoxy

carbon.

IR Spectroscopy

Strong, sharp peak at ~1740-

1780 cm⁻¹; Peak at ~1650-

1670 cm⁻¹; Peak at ~1200-

1250 cm⁻¹

These absorptions correspond

to the C=O stretch of the α,β-

unsaturated lactone, the C=C

stretch of the double bond, and

the C-O stretch of the enol

ether, respectively.[10]

Mass Spectrometry
Molecular ion peak (M⁺) at m/z

= 114.10

Corresponds to the molecular

weight of the compound.

Fragmentation patterns would

likely involve the loss of CO,

CO₂, or the methoxy group.

Isomerism in Methoxyfuranones
Isomers are compounds with the same molecular formula but different structural arrangements.

[11] For C₅H₆O₃, several positional isomers and tautomers are theoretically possible, each with
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distinct chemical and physical properties. Understanding these isomeric forms is crucial for

predicting reaction outcomes and isolating the desired product.

Positional Isomers
Positional isomers differ in the location of the methoxy substituent on the furanone ring. The

stability and reactivity of each isomer are governed by the electronic effects of the substituent

relative to the lactone functionality.

4-Methoxy-2(5H)-furanone 3-Methoxy-2(5H)-furanone 5-Methoxy-2(5H)-furanone

Structure not available in search

Click to download full resolution via product page

Caption: Key positional isomers of Methoxy-2(5H)-furanone.

3-Methoxy-2(5H)-furanone: In this isomer, the methoxy group is directly attached to the

carbon adjacent to the carbonyl. This structure is a vinylogous ester. Its synthesis and

stability would differ significantly from the 4-methoxy isomer.

5-Methoxy-2(5H)-furanone: Here, the methoxy group is at the C5 position, forming an acetal-

like structure. This isomer may be susceptible to hydrolysis under acidic conditions.[12] The

synthesis of related 5-hydroxy and 5-alkoxy furanones has been reported, often as

byproducts in the cyclization of β-formylcrotonates.[12]

Tautomerism: The Keto-Enol Relationship
Tautomers are constitutional isomers that readily interconvert, most commonly through the

migration of a proton.[13][14] The most relevant tautomerism for furanones is the keto-enol

equilibrium.[11] While 4-Methoxy-2(5H)-furanone itself is a stable enol ether (a "locked" enol

form), its precursor, 4-hydroxy-2(5H)-furanone, exists in equilibrium with its keto tautomer,

tetronic acid (furan-2,4(3H,5H)-dione).
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The methoxy derivative can be seen as the methylation product of the more stable enol

tautomer of the corresponding hydroxyfuranone. The stability of the enol form in 4-

hydroxyfuranones is driven by the formation of a conjugated system involving the double bond

and the carbonyl group. This concept is critical in understanding the biosynthesis of related

natural products like Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone), where tautomerism

and subsequent enzymatic methylation play key roles.[15][16][17]

Synthesis and Experimental Protocols
The synthesis of furanone derivatives is an active area of research, with various methods

developed to construct this valuable heterocyclic core.[18][19]

General Synthetic Strategy: Oxidation and Cyclization
A common pathway to the 2(5H)-furanone core involves the oxidation of furfural.[1][3] The

resulting intermediate can undergo isomerization, often base-catalyzed, to yield the more

thermodynamically stable 2(5H)-furanone isomer over the 2(3H)-furanone kinetic product.[20]

Subsequent functionalization, such as methoxylation of a hydroxy precursor, would yield the

target molecule.
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Caption: Generalized workflow for synthesis and characterization.

Protocol 1: Synthesis via Methylation of 4-Hydroxy-
2(5H)-furanone
This protocol describes a generalized procedure for the synthesis of 4-Methoxy-2(5H)-
furanone from its hydroxy precursor. Caution: This procedure should be performed by trained
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personnel in a fume hood with appropriate personal protective equipment.

Dissolution: Dissolve 1.0 equivalent of 4-hydroxy-2(5H)-furanone in a suitable anhydrous

solvent (e.g., acetone or DMF) in a round-bottom flask equipped with a magnetic stirrer.

Base Addition: Add 1.5 equivalents of a mild base (e.g., potassium carbonate, K₂CO₃) to the

solution. Stir the suspension for 15-20 minutes at room temperature to form the

corresponding phenoxide-like salt. The purpose of the base is to deprotonate the hydroxyl

group, making it a more potent nucleophile.

Methylation: Add 1.2 equivalents of a methylating agent, such as dimethyl sulfate or methyl

iodide, dropwise to the stirring suspension. Extreme caution is advised as these are toxic

and carcinogenic reagents.

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C)

and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically

complete within 4-6 hours.

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic

salts. Concentrate the filtrate under reduced pressure to remove the solvent.

Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate)

and wash sequentially with water and brine. This step removes any remaining inorganic

impurities and water-soluble byproducts.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting crude product by column chromatography on

silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes)

to yield pure 4-Methoxy-2(5H)-furanone.

Protocol 2: Sample Preparation for NMR Analysis
This protocol ensures high-quality data for structural verification.

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.
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Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely

dissolved. A clear, homogeneous solution is required for optimal results.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an

internal standard like Tetramethylsilane (TMS) can be added, although modern

spectrometers can reference the residual solvent peak.

Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR

spectra according to the instrument's standard operating procedures.

Conclusion
4-Methoxy-2(5H)-furanone is a structurally distinct heterocyclic compound with significant

potential in various scientific fields. Its chemistry is defined by the interplay of its lactone, enol

ether, and chiral functionalities. A thorough understanding of its structure, spectroscopic

properties, and the nuances of its isomerism—including positional isomers and the underlying

principles of tautomerism in its precursors—is paramount for researchers and drug

development professionals. The synthetic and analytical protocols provided herein offer a

framework for the reliable preparation and characterization of this important molecule, enabling

its further exploration and application.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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